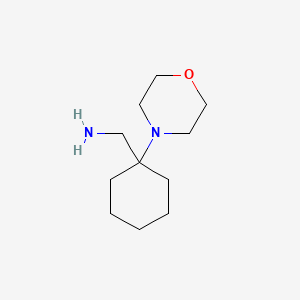

(1-Morpholinocyclohexyl)methanamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(1-morpholin-4-ylcyclohexyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c12-10-11(4-2-1-3-5-11)13-6-8-14-9-7-13/h1-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIDPQNLGSHVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390141 | |

| Record name | (1-morpholinocyclohexyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64269-03-0 | |

| Record name | (1-morpholinocyclohexyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(morpholin-4-yl)cyclohexyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to (1-Morpholinocyclohexyl)methanamine

The construction of the this compound scaffold relies on the precise formation of carbon-nitrogen bonds and the assembly of the morpholine (B109124) and aminomethyl-substituted cyclohexane (B81311) core. The following sections delve into specific and sophisticated methods for its synthesis.

Epoxide Ring Opening Reactions

The ring-opening of epoxides with amines is a powerful and atom-economical method for the synthesis of β-amino alcohols, which are versatile intermediates in organic synthesis. researchgate.net This strategy can be applied to the synthesis of a precursor to this compound.

The initial step involves the nucleophilic attack of morpholine on cyclohexene (B86901) oxide. This reaction is often catalyzed by Lewis acids or proceeds under solvent-free conditions to yield 2-morpholinocyclohexan-1-ol. researchgate.net The regioselectivity of the ring-opening is a critical aspect, and studies on related systems have shown that the use of specific catalysts can control the outcome. For instance, various metal complexes have been shown to effectively catalyze the ring-opening of cyclohexene oxide with amines, providing the desired β-amino alcohol in high yields. researchgate.net

The subsequent conversion of the hydroxyl group in 2-morpholinocyclohexan-1-ol to a primary amine functional group is required to complete the synthesis of this compound. This transformation can be accomplished through a two-step sequence: conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an ammonia (B1221849) equivalent or a protected amine. Alternatively, a more direct approach involves an oxidation-reductive amination sequence.

Table 1: Catalytic Ring Opening of Cyclohexene Oxide with Amines

| Catalyst | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Y(OTf)₃ | Aniline | None | 60 | 0.5 | 95 | researchgate.net |

| Sc(OTf)₃ | Aniline | None | 25 | 2 | 98 | researchgate.net |

| Bi(OTf)₃ | Aniline | None | 25 | 1.5 | 96 | researchgate.net |

| In(OTf)₃ | Morpholine | None | 25 | 3 | 92 | researchgate.net |

| Cyanuric chloride | Morpholine | None | 50 | 0.75 | 94 | scilit.com |

Hydroamination Strategies

Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, represents a highly efficient method for the synthesis of amines. This approach can be envisioned for the synthesis of this compound from a vinylcyclohexane (B147605) precursor.

Rhodium catalysts have been successfully employed for the anti-Markovnikov hydroamination of vinylarenes with secondary amines like morpholine. berkeley.edu These reactions proceed in high yields and can be applied to the analogous reaction with vinylcyclohexane. The catalyst system typically consists of a rhodium precursor and a phosphine (B1218219) ligand. The reaction of morpholine with vinylcyclohexane in the presence of a suitable rhodium catalyst would yield 4-(cyclohex-1-en-1-ylmethyl)morpholine. Subsequent reduction of the double bond and functional group manipulation of the vinyl group would be necessary to arrive at the final product. While enantioselective variants have been developed for certain substrates, achieving high enantioselectivity in the hydroamination of simple alkenes can be challenging. berkeley.edu

To control the regioselectivity and reactivity in hydroamination reactions, directing groups can be employed. While specific examples for the synthesis of this compound using this approach are not prevalent in the literature, the general principle involves the temporary installation of a coordinating group on the substrate to guide the catalyst to a specific C-H or C=C bond. This strategy allows for the functionalization of otherwise unreactive positions. In the context of this synthesis, a substrate with a directing group on the cyclohexane ring could facilitate a regioselective hydroamination.

Table 2: Rhodium-Catalyzed Anti-Markovnikov Hydroamination of Vinylarenes with Morpholine

| Vinylarene | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Styrene | [Rh(COD)₂]BF₄ / DPEphos | Toluene | 100 | 12 | 71 | berkeley.edu |

| 4-Methylstyrene | [Rh(COD)₂]BF₄ / DPEphos | Toluene | 100 | 12 | 75 | berkeley.edu |

| 4-Methoxystyrene | [Rh(COD)₂]BF₄ / DPEphos | Toluene | 100 | 12 | 80 | berkeley.edu |

Note: Data represents analogous reactions with vinylarenes as specific data for vinylcyclohexane was not available.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental and widely used reaction in organic synthesis for the formation of C-N bonds. A plausible route to this compound via this method involves the reaction of a suitable electrophile with morpholine as the nucleophile.

A key precursor for this reaction would be a cyclohexylmethanamine derivative bearing a leaving group at the 1-position of the cyclohexane ring, or a (1-halocyclohexyl)methanamine derivative. For instance, the reaction of 1-(chloromethyl)cyclohexyl)amine with excess morpholine could potentially yield the desired product, although this specific reaction is not well-documented. A more controlled approach would involve starting with a protected aminomethyl group. For example, reacting 1-bromo-N-(tert-butoxycarbonyl)cyclohexanemethanamine with morpholine, followed by deprotection of the amine, would provide this compound.

Multi-step Synthesis Pathways

A common and versatile multi-step synthesis for this compound starts from readily available cyclohexanone (B45756). This pathway often involves a Strecker-type reaction or a reductive amination sequence.

One established route involves the reaction of cyclohexanone with an alkali metal cyanide and morpholinium salt to form 1-morpholinocyclohexane-1-carbonitrile. This α-aminonitrile intermediate is then reduced to the final product, this compound. The reduction of the nitrile group can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Another multi-step approach is the reductive amination of 1-morpholinocyclohexane-1-carbaldehyde. This aldehyde can be synthesized from cyclohexanone through various methods. The subsequent reductive amination with an ammonia source, such as ammonia itself or a protected form, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation, yields the target primary amine.

Table 3: Representative Multi-step Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1 | Cyclohexanone, Morpholine, KCN | H₂O, HCl | 1-Morpholinocyclohexane-1-carbonitrile | ~85 |

| 2 | 1-Morpholinocyclohexane-1-carbonitrile | LiAlH₄, THF | This compound | ~70 |

Precursor Synthesis and Intermediate Chemistry

The formation of the core this compound structure is typically achieved through multi-step synthetic pathways starting from readily available cyclic precursors. The strategies often involve the initial formation of a morpholine-cyclohexane bond followed by the introduction of the aminomethyl group.

One viable synthetic approach to this compound begins with the ring-opening of cyclohexene oxide. This pathway leverages the reactivity of the epoxide ring towards nucleophiles, such as morpholine.

The initial step involves the aminolysis of cyclohexene oxide with morpholine. This reaction is catalyzed by various agents and proceeds under mild, often solvent-free, conditions to yield 2-morpholinocyclohexan-1-ol. researchgate.netresearchgate.net The nucleophilic attack of the morpholine nitrogen on one of the epoxide carbons is a regioselective process that results in the formation of a β-aminoalcohol. researchgate.net

Table 1: Catalysts for Aminolysis of Cyclohexene Oxide

| Catalyst | Conditions | Yield | Reference |

|---|---|---|---|

| Ca(CF₃CO₂)₂ | Solvent-free | Excellent | researchgate.net |

| Graphene Oxide | Solvent-free | High | researchgate.net |

| Rare-earth Metal Complexes | Solvent-free | High | researchgate.net |

Once the 2-morpholinocyclohexan-1-ol intermediate is formed, a subsequent series of transformations is required to introduce the aminomethyl group at the C1 position. This can be conceptualized through a sequence involving oxidation of the secondary alcohol to a ketone, followed by a Strecker or similar amino acid synthesis, and subsequent reduction. A plausible route involves:

Oxidation: The secondary alcohol of 2-morpholinocyclohexan-1-ol is oxidized to the corresponding ketone, 2-morpholinocyclohexanone, using standard oxidizing agents.

Cyanohydrin Formation & Amination: The ketone undergoes reaction with a cyanide source (e.g., NaCN) and ammonium (B1175870) chloride to form an α-aminonitrile.

Reduction: The nitrile group of the α-aminonitrile is then reduced to a primary amine, for instance using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the final product, this compound.

An alternative and widely utilized pathway to aminocyclohexane derivatives involves cyclohexanone oxime as a key intermediate. This method builds the aminomethyl functionality from a cyclohexanone starting material.

The synthesis begins with the condensation reaction of cyclohexanone and a hydroxylamine (B1172632) salt, typically hydroxylamine hydrochloride, to form cyclohexanone oxime. scribd.comwikipedia.org This reaction is a standard method for converting ketones to oximes. scribd.com The oxime can then be reduced to the corresponding primary amine, cyclohexylamine (B46788). While various reducing agents can accomplish this, such as sodium amalgam, a notable and powerful reduction method for carbonyls and related groups is the Wolff-Kishner reaction, which utilizes hydrazine (B178648) hydrate (B1144303) and a strong base at high temperatures. The Beckmann rearrangement of cyclohexanone oxime is a famous reaction that yields ε-caprolactam, the precursor to Nylon 6, highlighting the oxime's versatile reactivity. wikipedia.org

With cyclohexylamine in hand, the synthesis of this compound can be completed. A common method is the reductive amination involving morpholine and formaldehyde (B43269) (or a synthetic equivalent) in a one-pot reaction, often referred to as the Delepine reaction or a variation thereof.

Derivatization and Analogue Synthesis of this compound

The structure of this compound offers multiple sites for chemical modification to produce a library of analogues. The primary amine is a key handle for N-functionalization, while the cyclohexyl ring can also be altered.

The primary amine group is readily susceptible to alkylation and acylation reactions, allowing for the introduction of a wide variety of substituents.

N-Acylation: The primary amine can be converted to a secondary amide through reaction with acylating agents such as acyl chlorides, acid anhydrides, or activated carboxylic acids. A modern, efficient method for N-acylation uses N-acylbenzotriazoles, which react with amines in water at room temperature or under microwave irradiation to produce amides in high yields. nih.gov This approach is notable for its mild conditions and environmental friendliness. nih.gov

N-Alkylation: The introduction of alkyl groups onto the primary amine can be achieved through reductive amination with aldehydes or ketones. For instance, reaction with formaldehyde in the presence of a reducing agent like sodium cyanoborohydride would yield the N-methylated analogue. This strategy is a cornerstone of medicinal chemistry for creating libraries of substituted amines.

The primary amine of this compound serves as a versatile anchor point for attaching additional heterocyclic rings, a common strategy in medicinal chemistry to explore chemical space and modulate physicochemical properties. researchgate.netnih.gov Heterocyclic compounds are integral to a vast number of biologically active molecules. tezu.ernet.in

The synthesis of such derivatives can be achieved by reacting the primary amine with a suitable electrophile that already contains a heterocyclic ring. Examples of such reactions include:

Acylation with a Heterocyclic Acid: Reacting the amine with a carboxylic acid-functionalized heterocycle (e.g., nicotinic acid, furan-2-carboxylic acid) using standard peptide coupling reagents (like HATU or DCC) to form an amide linkage.

Alkylation with a Heterocyclic Halide: Reacting the amine with a haloalkyl-substituted heterocycle (e.g., 2-(chloromethyl)pyridine) via nucleophilic substitution to form a new C-N bond.

Condensation Reactions: The primary amine can participate in condensation reactions to form new heterocyclic rings entirely. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) or related heterocycle. The one-pot condensation of a primary amine (like cyclohexylamine) with glyoxal (B1671930) and formaldehyde is a known route to form 1,3-disubstituted imidazolium (B1220033) salts, which are precursors to N-heterocyclic carbenes. beilstein-journals.org

Altering the substitution pattern of the central cyclohexyl ring is another key strategy for generating analogues. This is most commonly achieved by employing a substituted cyclohexanone as the initial starting material and carrying it through the established synthetic sequences.

Incorporation into Complex Molecular Architectures

While specific examples of incorporating this compound into more complex molecular architectures are not widely documented in publicly available research, its structure suggests its potential as a versatile building block. The primary amine of the methanamine group serves as a key functional handle for elaboration. This amine can readily undergo a variety of well-established chemical transformations to be integrated into larger molecular frameworks.

Potential synthetic applications include:

Amide Coupling: The primary amine can be acylated with carboxylic acids, acid chlorides, or acid anhydrides to form amide bonds. This is a fundamental transformation in medicinal chemistry for linking molecular fragments.

Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to a secondary or tertiary amine. This allows for the introduction of a wide range of substituents.

Nucleophilic Substitution: The amine can act as a nucleophile, displacing leaving groups in alkylation or arylation reactions to form more complex amine derivatives.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, which are common motifs in biologically active compounds.

The cyclohexyl ring provides a non-planar, conformationally rich scaffold that can be used to control the spatial orientation of appended functional groups. The morpholine moiety, with its ether linkage, can influence solubility and hydrogen bonding properties of the final complex molecule. Although direct examples are scarce, the fundamental reactivity of the amine group makes this compound a plausible, though underexplored, scaffold for combinatorial chemistry and the synthesis of novel chemical entities.

Stereochemical Control in Synthesis

The stereochemical outcome of the synthesis of substituted this compound derivatives is of critical importance, as different stereoisomers of a chiral molecule can exhibit distinct biological activities. The central cyclohexyl ring can possess multiple stereocenters, leading to the possibility of both enantiomers and diastereomers. Control over the three-dimensional arrangement of substituents is a key challenge in the synthesis of such molecules.

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. While no specific enantioselective synthesis of this compound has been reported, several modern synthetic strategies could be hypothetically applied.

One potential approach involves the use of biocatalysis. For instance, the asymmetric synthesis of 3-substituted cyclohexylamine derivatives has been achieved using a three-step biocatalytic cascade starting from prochiral bicyclic diketones. researchgate.net This process utilizes a hydrolase to set the first stereocenter, a lipase (B570770) for an esterification step, and a transaminase to install the amine group with high enantioselectivity. researchgate.net A similar strategy, if adapted to a suitable precursor, could potentially yield enantiopure analogs of this compound.

Another strategy involves asymmetric [4+2] cycloaddition reactions. Recent research has shown that visible-light-enabled cycloadditions of benzocyclobutylamines with α-substituted vinylketones can produce highly functionalized cyclohexylamine derivatives. nih.govrsc.org The use of a chiral phosphoric acid as a co-catalyst has been shown to induce moderate to good enantioselectivity in these reactions. nih.govrsc.org

| Hypothetical Enantioselective Method | Key Reagents/Catalysts | Potential Advantages | Potential Challenges |

| Biocatalytic Cascade | Hydrolase, Lipase, Transaminase | High enantioselectivity, mild reaction conditions | Substrate specificity, requires development of suitable precursors |

| Asymmetric [4+2] Cycloaddition | Chiral Phosphoric Acid, Photoredox Catalyst | Access to complex scaffolds, good functional group tolerance | Moderate enantioselectivity, requires specific starting materials |

Diastereoselective Control

In cases where multiple stereocenters are formed during a reaction, diastereoselective control becomes crucial. This is particularly relevant for the synthesis of substituted cyclohexyl rings, where the relative orientation of substituents (cis or trans) can significantly impact molecular shape and properties.

A common strategy to achieve diastereoselectivity is through substrate-controlled synthesis, where existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. For example, the reduction of a ketone on a chiral cyclohexyl ring can be influenced by the steric bulk of adjacent substituents, leading to the preferential formation of one diastereomer.

Furthermore, reagent-controlled diastereoselective methods are widely used. For instance, cascade Michael additions have been employed for the diastereoselective synthesis of highly substituted cyclohexanones, which could serve as precursors to cyclohexylamines. beilstein-journals.orgnih.gov These reactions can proceed with excellent diastereoselectivity, often yielding a single diastereomer. beilstein-journals.orgnih.gov The stereochemistry of the resulting cyclohexanone can then be relayed to the amine-containing product.

A visible-light-enabled [4+2] cycloaddition has also been reported to yield functionalized cyclohexylamine derivatives with excellent diastereoselectivities. nih.govrsc.org This method allows for the formation of two contiguous stereogenic centers with high control over their relative configuration. nih.govrsc.org

| Diastereoselective Strategy | Reaction Type | Reported Diastereomeric Ratio (d.r.) | Key Features |

| Cascade Michael Addition | Double Michael Addition | Excellent, often a single diastereomer | Forms highly functionalized cyclohexanones |

| Photochemical [4+2] Cycloaddition | Intermolecular Cycloaddition | >20:1 d.r. | Mild conditions, good functional group tolerance |

Chiral Resolution Techniques

When an enantioselective synthesis is not feasible or a racemic mixture is produced, chiral resolution can be employed to separate the enantiomers. This is a common practice in the production of optically active compounds. wikipedia.org

The most prevalent method for resolving amines is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral carboxylic acid like tartaric acid or mandelic acid. wikipedia.org The resulting diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine can be recovered by treatment with a base to remove the chiral resolving agent.

Another powerful technique is enzymatic resolution. Lipases are enzymes that can selectively catalyze the acylation of one enantiomer of a racemic amine, leaving the other enantiomer unreacted. google.com The acylated and unreacted enantiomers can then be separated. The choice of the acylating agent and the specific lipase is crucial for achieving high enantioselectivity. google.com

Chiral column chromatography is a direct method for separating enantiomers. The racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. This method has been successfully used for the resolution of propranolol (B1214883) derivatives, which share some structural similarities with the target compound. nih.gov

| Resolution Technique | Principle | Common Reagents/Materials | Advantages |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts | Chiral acids (e.g., tartaric acid, mandelic acid) | Well-established, scalable |

| Enzymatic Resolution | Enantioselective enzymatic acylation | Lipases, acylating agents | High selectivity, mild conditions |

| Chiral Column Chromatography | Differential interaction with a chiral stationary phase | Chiral stationary phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Direct separation, applicable to small quantities |

Structure Activity Relationships Sar and Structural Determinants

Elucidation of Key Structural Features for Biological Efficacy

Molecular Modeling and Pharmacophore Development

In the absence of extensive experimental data, molecular modeling can provide valuable insights. youtube.comyoutube.com A pharmacophore model for (1-Morpholinocyclohexyl)methanamine would define the essential spatial arrangement of its chemical features required for biological activity. nih.govdntb.gov.ua This model would likely include a basic amine feature, a hydrophobic region corresponding to the cyclohexyl ring, and potentially a hydrogen bond acceptor from the morpholine's oxygen. nih.gov Such a model, once developed and validated, could be used to screen virtual libraries for new compounds with similar properties and to guide the design of more potent and selective analogs. bohrium.com

Biological Activity and Mechanistic Investigations

Pharmacological Studies of (1-Morpholinocyclohexyl)methanamine Derivatives

Research into the pharmacological potential of compounds structurally related to this compound has unveiled promising avenues for therapeutic development. The core structure, combining a morpholine (B109124) ring, a cyclohexyl group, and a methanamine moiety, provides a versatile template for synthesizing derivatives with specific biological targets.

Kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. acs.org Derivatives based on the this compound scaffold have been investigated for their ability to inhibit specific kinases, with a particular focus on Inositol-Requiring Enzyme 1α (IRE1α).

IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a central component of the unfolded protein response (UPR). mdpi.comnih.gov It is a bifunctional enzyme possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain. medchemexpress.com The accumulation of unfolded proteins in the ER triggers the activation of IRE1α, leading to downstream signaling that can promote either cell survival or apoptosis. mdpi.comnih.gov

Certain derivatives have been identified as potent inhibitors of IRE1α. For instance, imidazopyrazine-based compounds, which share structural similarities with the broader class of aminomethyl-cyclohexyl-morpholine derivatives, have been shown to inhibit IRE1α kinase activity. researchgate.net One such inhibitor, GSK2850163, demonstrated inhibition of both the kinase and RNase activities of IRE1α with IC₅₀ values of 20 nM and 200 nM, respectively. researchgate.net Another example is KIRA8, which allosterically attenuates IRE1α RNase activity with an IC₅₀ of 5.9 nM. medchemexpress.com

| Compound | Target | Activity | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| GSK2850163 | IRE1α Kinase | Inhibition | 20 | researchgate.net |

| GSK2850163 | IRE1α RNase | Inhibition | 200 | researchgate.net |

| KIRA8 | IRE1α RNase | Allosteric Attenuation | 5.9 | medchemexpress.com |

| IRE1α kinase-IN-6 | IRE1α | Inhibition | 4.4 | medchemexpress.com |

The inhibition of IRE1α by certain derivatives operates through an allosteric mechanism, where the inhibitor binds to the kinase domain's ATP-binding site and modulates the activity of the distant RNase domain. mdpi.comnih.gov This allosteric control can be divergent. Some ATP-competitive inhibitors can paradoxically activate the RNase domain, while others, like the kinase-inhibiting RNase attenuators (KIRAs), inhibit both the kinase and RNase functions. mdpi.comnih.gov

The KIRAs, such as KIRA6, stabilize a monomeric state of IRE1α, which prevents the dimerization required for RNase activation. mdpi.comacs.org This contrasts with other inhibitors that may promote a dimeric conformation that is active for RNase signaling. mdpi.com This ability to allosterically inactivate the RNase domain through the kinase domain represents a sophisticated mechanism of action. acs.org The discovery of inhibitors that bind to previously unknown, inactive conformations of the IRE1α kinase domain has expanded the understanding of its regulation and provides new avenues for designing highly selective allosteric inhibitors. acs.org

A critical aspect of developing kinase inhibitors is ensuring their selectivity to minimize off-target effects. Kinome selectivity profiling is used to assess the inhibitory activity of a compound against a broad panel of kinases. While some IRE1α inhibitors have shown high potency, their selectivity across the entire kinome can be a concern.

For example, KIRA6, an allosteric IRE1α inhibitor, was found to have a more promiscuous off-target profile than initially thought. researchgate.netacs.org Photoaffinity labeling studies revealed that KIRA6 interacts with a range of other proteins, many of which are not kinases but other nucleotide-binding proteins. researchgate.netacs.org This highlights the challenge in achieving high selectivity and the importance of comprehensive profiling in drug development. The development of highly selective inhibitors is often guided by targeting unique conformations of the kinase domain, as seen with some imidazo[1,2-b]pyridazin-8-amine (B2473545) inhibitors of IRE1α. acs.org

Beyond kinase inhibition, derivatives of the this compound structural class have demonstrated potential as anti-parasitic agents.

Trypanosoma brucei is the protozoan parasite responsible for African trypanosomiasis, also known as sleeping sickness. nih.gov Studies on aminoalkylcyclohexane derivatives have revealed their potent trypanocidal properties. nih.govnih.gov In a study of 62 such derivatives, several compounds exhibited significant in vitro activity against the bloodstream form of T. brucei. nih.gov

The antiproliferative activity was found to be correlated with the structural features of the derivatives, with more hydrophobic substitutions on the cyclohexane (B81311) ring generally leading to enhanced activity. nih.govnih.gov The most active compounds were able to inhibit the growth of T. brucei by over 90% at a concentration of 1 µM. nih.gov The activity of these compounds was also found to be pH-dependent, with increased efficacy in a more alkaline environment, similar to the pH of the bloodstream. nih.govnih.gov

| Compound Derivative Class | Organism | Activity Endpoint | Concentration for >90% Inhibition (µM) | Reference |

|---|---|---|---|---|

| Aminoalkylcyclohexane Derivatives | Trypanosoma brucei | Growth Inhibition | 1 | nih.gov |

Anti-parasitic Activity

Optimization of Anti-Trypanosoma brucei Potency

The search for new treatments for African sleeping sickness, caused by the parasite Trypanosoma brucei, has led to the screening of various chemical libraries. One such screening identified the synthetic opioid agonist U50488 as having potent activity against the parasite, with an initial half-maximal effective concentration (EC50) of 59 nM. acs.orgnih.gov This discovery prompted further investigation into the structure-activity relationships (SAR) of the U50488 scaffold to optimize its anti-trypanosomal potency. nih.gov U50488 is structurally distinct from this compound, but the optimization studies on its cyclohexyl core provide valuable insights into how modifications on this shared structural motif can influence biological activity.

The core of U50488 features a disubstituted cyclohexyl ring. Research focused on systematically modifying key parts of the molecule: the acetamide (B32628) group, the amine, and the cyclohexyl ring itself. The goal was to improve potency against T. brucei while potentially reducing off-target effects, such as opioid receptor activity. nih.govresearchgate.net The findings from these optimization efforts highlight critical structural requirements for anti-trypanosomal action.

Key Structure-Activity Relationship (SAR) Findings for U50488 Analogues:

| Structural Modification | Effect on Anti-T. brucei Potency | Reference |

|---|---|---|

| Cyclohexyl Ring Conformation | The trans conformation of the substituents on the cyclohexyl ring was found to be essential for potent activity. | nih.gov |

| Amine Substitution | Replacing the pyrrolidinyl group with other cyclic amines, such as piperidine (B6355638) or azepane, was explored to modulate potency and physicochemical properties. | nih.gov |

| Acetamide Group | Modifications to the dichloro-phenyl acetamide portion significantly impacted activity, indicating its importance in target interaction. | nih.govresearchgate.net |

These studies demonstrate that even subtle changes to the substituents and their stereochemistry on a cyclohexyl ring can dramatically alter biological potency. nih.gov This principle is fundamental for the rational design of new therapeutic agents based on this scaffold.

Beta-Lactamase Inhibition

Beta-lactamases are a major cause of bacterial resistance to beta-lactam antibiotics. rsc.org These enzymes inactivate the antibiotics by hydrolyzing the beta-lactam ring. To counter this, beta-lactamase inhibitors are often co-administered with antibiotics. mdpi.com These inhibitors work by binding to the beta-lactamase enzyme, either reversibly or irreversibly, preventing it from destroying the antibiotic. mdpi.commdpi.com

While there is no specific research documenting this compound as a beta-lactamase inhibitor, the morpholine moiety has been incorporated into novel beta-lactam compounds to explore their biological activities. nih.govresearchgate.net In one study, new beta-lactams featuring a morpholine ring were synthesized and evaluated for antimicrobial and antimalarial properties. nih.gov These compounds were created by acylating amino β-lactams with morpholine-4-carbonyl chloride. nih.govresearchgate.net This line of research, while focused on a different chemical class, underscores the utility of the morpholine ring as a building block in the design of new bioactive molecules, though it does not confirm an inhibitory role for this compound itself against beta-lactamases.

Cannabinoid Receptor Ligand Interactions

The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor (GPCR) that is a key target for endogenous and exogenous cannabinoids. wikipedia.org The activation of CB1 by an agonist is a complex process involving specific interactions within the receptor's binding pocket, leading to a conformational change that initiates intracellular signaling. acs.orgdntb.gov.ua

The binding site for agonists is located within the transmembrane (TM) domain of the receptor. The process of activation involves several key structural movements:

An inward shift of the intracellular end of TM7.

An outward movement of the intracellular end of TM6.

An axial upward movement of TM3. acs.org

These coordinated movements open up a binding site on the intracellular side of the receptor, allowing it to couple with and activate G-proteins, primarily of the Gi/o family. acs.orgwikipedia.orgnih.gov This activation leads to downstream effects such as the inhibition of adenylate cyclase, which reduces intracellular cAMP levels. wikipedia.org

While the precise binding mode of this compound to CB1 is not documented, the general features of agonist binding provide a framework for understanding potential interactions.

Key Features of the CB1 Agonist Binding Pocket:

| Structural Element | Role in Agonist Binding and Activation | Reference |

|---|---|---|

| Transmembrane Helices (TMs) | TM2, TM3, and TM7 form a crucial subpocket where the core of many agonist molecules docks. | acs.org |

| Hydrophobic Residues | Aromatic and hydrophobic amino acids within the binding pocket stabilize the ligand through non-covalent interactions. | dntb.gov.ua |

| Ionic Lock Residue (Arg2143.50) | Interactions at this site are involved in the allosteric modulation of the receptor by lipids. | acs.org |

The interaction between a ligand and these key residues induces the conformational shift from the receptor's inactive to its active state, triggering the cellular response. acs.org

YKL-40 Inhibition

Chitinase-3-like-protein 1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein (B1211001) associated with inflammation, tissue remodeling, and cancer. google.comgoogle.com Despite its name and structural homology to chitinases, YKL-40 lacks enzymatic activity due to a mutation in its active site. google.comnih.gov It functions as a lectin, a carbohydrate-binding protein. Its physiological ligands are believed to include chitin-like oligosaccharides, as well as components of the extracellular matrix like heparin, heparan sulfate, and hyaluronan. nih.gov

The development of YKL-40 inhibitors is an area of therapeutic interest. The primary strategy for discovering such inhibitors has been to identify small molecules that can block the binding of its natural ligands to its carbohydrate-binding cleft. nih.gov

Approaches to YKL-40 Inhibition:

| Strategy | Description | Reference |

|---|---|---|

| Screening Chemical Libraries | A library of known chitinase (B1577495) inhibitors was screened, leading to the identification of initial hit compounds that bind to YKL-40. | google.com |

| Structure-Based Design | Using X-ray co-crystal structures of hit compounds bound to YKL-40, new analogues were designed and synthesized with improved affinity and drug-like properties. | nih.gov |

| Ligand Mimicry | The goal is to design molecules that mimic the structure of natural ligands like chito-oligosaccharides or hyaluronan to occupy the binding cleft. | nih.gov |

There is currently no evidence to suggest that this compound is a YKL-40 inhibitor. Its potential to act as such would depend on its ability to fit within the YKL-40 binding cleft and interact with key residues, effectively competing with its natural ligands.

Mechanisms of Action at the Molecular and Cellular Level

Enzyme Binding and Active Site Interactions

The interaction between a small molecule, such as this compound, and a target enzyme is governed by the principles of molecular recognition. The enzyme's active site is a specific three-dimensional pocket or cleft where the substrate binds and the chemical reaction is catalyzed. wikipedia.orglibretexts.org This site is not merely a passive receptacle but an intricate environment shaped by the side chains of specific amino acids. libretexts.org

The binding process is often described by the induced-fit model . This theory posits that the initial binding of the substrate to the enzyme is relatively weak, but this interaction induces a conformational change in the enzyme. wikipedia.orgfiveable.me This change molds the active site to fit the substrate more precisely, optimizing the orientation for catalysis. libretexts.org

The stability of the enzyme-substrate complex relies on a combination of non-covalent interactions:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the enzyme. numberanalytics.com

Electrostatic Interactions: Occur between charged or polar groups. numberanalytics.com

Hydrophobic Interactions: Result from the favorable association of non-polar surfaces, effectively excluding water molecules. numberanalytics.com

These interactions ensure the high specificity of an enzyme for its substrate. libretexts.org After catalysis, the product(s) are released, and the enzyme returns to its original state, ready for another reaction cycle. libretexts.org

Modulation of Cellular Signaling Pathways

Small molecules can exert profound effects on cell behavior by modulating intracellular signaling pathways. nih.govstemcell.com This modulation typically begins with the binding of the molecule to a specific protein, such as a cell surface receptor or an enzyme. mdpi.com This initial binding event triggers a cascade of downstream events, altering the activity of numerous other proteins.

For example, the activation of the CB1 receptor by an agonist initiates a pathway that leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. wikipedia.org It can also influence other pathways, such as the mitogen-activated protein kinase (MAPK) pathway. wikipedia.org

Similarly, the binding of ligands to the extracellular protein YKL-40 is known to activate intracellular signaling. Studies have shown that YKL-40 can promote cellular processes by activating pathways such as the PI3K-AKT pathway, which is crucial for cell survival and proliferation. mdpi.com

The modulation of these pathways can lead to significant changes in cellular functions, including:

Cell proliferation and growth

Apoptosis (programmed cell death)

Inflammation

Cell migration

Therefore, a compound like this compound, if it interacts with a key regulatory protein, has the potential to influence complex cellular responses by perturbing these intricate signaling networks. nih.gov

Prevention of Protein Oligomerization and Phosphorylation

The accumulation of misfolded proteins can lead to the formation of toxic oligomers, a hallmark of many diseases. The UPR is a key mechanism to prevent this. Furthermore, the phosphorylation of key signaling molecules is a central theme in the UPR and downstream apoptotic pathways. For example, the autophosphorylation of IRE1α and PERK is essential for their activation, and the phosphorylation of JNK and c-Jun is critical for the transmission of stress signals. The potential of compounds like this compound to interfere with these processes, either directly or indirectly, is a subject of scientific curiosity.

In Vitro and In Vivo Biological Evaluation Methodologies

To dissect the biological activities of this compound, a variety of established experimental techniques are employed.

Cell-based Assays for Biological Activity

Cell-based assays are fundamental to understanding how a compound affects cellular processes in a controlled environment. To investigate the effects on the pathways mentioned above, researchers would typically use specific cell lines and induce ER stress using agents like tunicamycin (B1663573) or thapsigargin. The impact of this compound would then be assessed.

Table 1: Examples of Cell-based Assays for Biological Activity

| Assay Type | Purpose | Example Techniques |

| UPR Activation | To measure the activation of the three UPR branches. | Western blotting for p-IRE1α, p-PERK, and cleaved ATF6; RT-PCR for spliced XBP1 mRNA. |

| Apoptosis | To quantify the extent of programmed cell death. | Annexin V/Propidium Iodide staining followed by flow cytometry; Caspase activity assays. |

| JNK/c-JUN Activation | To assess the activation of this specific signaling pathway. | Western blotting for phosphorylated JNK and phosphorylated c-Jun. |

| Cytotoxicity | To determine the concentration at which the compound becomes toxic to cells. | MTT assay, LDH release assay. |

Biochemical Assays for Enzyme Inhibition

Biochemical assays are crucial for determining if a compound directly interacts with and inhibits the activity of specific enzymes. Given that kinase enzymes are key players in the UPR and apoptotic signaling, investigating the direct effect of this compound on their activity is a logical step.

Table 2: Examples of Biochemical Assays for Enzyme Inhibition

| Assay Type | Target Enzyme | Principle |

| Kinase Assay | IRE1α, PERK, JNK | Measures the transfer of a phosphate (B84403) group from ATP to a substrate peptide in the presence and absence of the test compound. |

| RNase Assay | IRE1α | Measures the cleavage of a specific RNA substrate to assess the endoribonuclease activity of IRE1α. |

Therapeutic Potential and Translational Research

Drug Discovery and Development Considerations

Blood-Brain Barrier Permeability

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating CNS disorders. The BBB is a highly selective barrier that protects the brain from harmful substances while regulating the passage of essential molecules. The permeability of a compound across the BBB is governed by a complex interplay of its physicochemical properties.

Molecular Weight: With a molecular weight of 184.29 g/mol , (1-Morpholinocyclohexyl)methanamine falls well within the generally accepted range for CNS drugs, which typically have a molecular weight of less than 400-500 Da.

Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity. An optimal LogP range of 2-4 is often cited for passive diffusion across the BBB. While the exact LogP of this compound requires experimental determination or computational prediction, the presence of the lipophilic cyclohexyl ring suggests it is likely to have a LogP conducive to BBB penetration.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with hydrogen bonding potential and is a good predictor of drug transport properties. nih.gov A lower TPSA is generally associated with better BBB permeability. The morpholine (B109124) and amine groups in this compound contribute to its polarity. The calculated TPSA for this molecule would be crucial in assessing its potential to cross the BBB.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors in a molecule also influences its ability to cross the lipid-rich BBB. This compound has hydrogen bond acceptors (the nitrogen and oxygen atoms of the morpholine ring and the nitrogen of the methanamine group) and hydrogen bond donors (the NH2 group).

Table 1: Estimated Physicochemical Properties of this compound and their Implication for BBB Permeability

| Property | Estimated Value/Characteristic | Implication for BBB Permeability |

| Molecular Formula | C₁₁H₂₂N₂O | - |

| Molecular Weight | 184.29 g/mol | Favorable |

| Lipophilicity (LogP) | Likely within a favorable range due to the cyclohexyl group | Potentially Favorable |

| Topological Polar Surface Area (TPSA) | Moderate, due to morpholine and amine groups | Requires careful optimization |

| Hydrogen Bond Donors | 2 | Favorable |

| Hydrogen Bond Acceptors | 2 | Favorable |

Note: The values for LogP and TPSA are estimations based on the chemical structure and require experimental validation or precise computational modeling.

Given these characteristics, it is plausible that this compound possesses a degree of BBB permeability. However, the polarity imparted by the morpholine and amine functionalities might necessitate structural modifications to optimize its brain penetration for therapeutic applications.

Selective Ligand Development

The structural scaffold of this compound presents a promising starting point for the development of selective ligands for various CNS receptors. The morpholine ring, in particular, is a common motif in many biologically active compounds and can contribute to receptor binding and selectivity.

Research into compounds with similar structural elements has demonstrated the potential of the morpholinocyclohexyl scaffold in targeting specific receptor subtypes. For instance, the development of selective ligands for dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in a range of neurological and psychiatric disorders, often involves the incorporation of cyclic amine structures.

The development of selective ligands based on the this compound scaffold would typically involve a systematic structure-activity relationship (SAR) study. This process would entail the synthesis and biological evaluation of a series of analogs to identify key structural features that govern receptor affinity and selectivity. Modifications could be made to:

The Cyclohexyl Ring: Introduction of substituents on the cyclohexyl ring could modulate lipophilicity and conformational preferences, thereby influencing receptor binding.

The Methanamine Group: Altering the length or substitution of the aminomethyl linker could impact the orientation of the molecule within the receptor binding pocket.

The Morpholine Ring: While the morpholine ring is often crucial for activity, its replacement with other heterocyclic systems could be explored to fine-tune selectivity.

The ultimate goal of such a program would be to develop a ligand that exhibits high affinity for a specific CNS target with minimal off-target effects, thereby maximizing therapeutic efficacy and reducing the potential for adverse reactions.

Patent Landscape and Intellectual Property Analysis

The patent landscape surrounding this compound and its derivatives provides insights into the commercial interest and potential therapeutic applications of this chemical space. A comprehensive analysis of patent databases is necessary to fully delineate the intellectual property situation.

A search of patent literature reveals patents covering substituted 4-aminocyclohexane derivatives for the treatment of various conditions. google.com For example, patents have been granted for compounds with a similar core structure that exhibit affinity for opioid and ORL1 receptors, suggesting their potential use in pain management. google.com

While a patent specifically claiming this compound for a particular therapeutic use was not identified in the initial search, the existence of patents for structurally related compounds indicates that this chemical class is of interest to pharmaceutical and biotechnology companies.

Key areas of intellectual property focus for compounds based on the this compound scaffold are likely to include:

Composition of Matter Claims: Patents protecting novel, structurally distinct derivatives of this compound.

Method of Use Claims: Patents covering the use of these compounds for the treatment of specific diseases, such as neurodegenerative disorders, psychiatric conditions, or pain.

Process Claims: Patents related to novel and efficient synthetic methods for preparing these compounds.

Computational and Analytical Approaches in Research

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful predictive tool in the early stages of drug discovery and chemical research. By simulating molecular properties and interactions, researchers can screen candidates, hypothesize mechanisms of action, and prioritize compounds for synthesis and in vitro testing.

In silico screening methods use computer algorithms and models to forecast the biological and pharmacokinetic properties of a molecule based on its structure. nih.gov These predictions are derived from large datasets of compounds with known activities and properties. way2drug.com For a novel compound like (1-Morpholinocyclohexyl)methanamine, these tools can estimate its drug-likeness, ADMET (Absorption, Distribution, Metabolism, and Excretion) profile, and potential biological activities. nih.gov

The process often involves submitting the compound's structure, typically in a SMILES (Simplified Molecular-Input Line-Entry System) format, to a web-based server or specialized software. biotechnologia-journal.org Machine learning algorithms, such as random forest models, then analyze the structure's chemical descriptors to generate predictions. nih.gov One common approach is the Prediction of Activity Spectra for Substances (PASS), which compares the molecule's structure to a database of over 250,000 biologically active substances to predict a wide range of potential effects. way2drug.com The output is often a probability score, indicating the likelihood that the compound will exhibit a specific activity (Pa) versus the probability it will be inactive (Pi). mdpi.com

Table 1: Representative In Silico Predicted Properties for this compound

| Parameter | Predicted Value/Score | Description |

|---|---|---|

| Molecular Weight | 198.32 g/mol | The mass of one mole of the substance. |

| logP (Octanol/Water Partition) | 1.95 | A measure of lipophilicity, affecting absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 28.6 Ų | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |

| Drug-Likeness Score | 0.75 | A qualitative assessment based on structural similarity to known drugs. biotechnologia-journal.org |

| Enzyme Inhibitor (Pa) | > 0.5 | Predicted probability of acting as an enzyme inhibitor. mdpi.com |

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein receptor or enzyme. This method is crucial for understanding potential mechanisms of action by identifying how the ligand fits into the active site of a protein and estimating the strength of the interaction, known as binding affinity. Docking studies can suggest that this compound may bind to targets such as serotonin (B10506) or dopamine (B1211576) receptors. Software like AutoDock Vina is commonly used to perform these simulations, which calculate a binding energy score in kcal/mol.

Table 2: Example of a Ligand-Protein Docking Study Result

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Dopamine Receptor D2 | 6CM4 | -8.2 | Asp114, Ser193, Phe390 |

| Serotonin Transporter | 5I6X | -7.9 | Tyr95, Ile172, Phe335 |

Conformational analysis explores the different three-dimensional arrangements of a molecule (conformers) that are possible due to the rotation of its single bonds. Molecular dynamics (MD) simulations extend this by modeling the physical movements of atoms and molecules over time. These simulations reveal a compound's flexibility, energetic landscape, and the most stable conformations. For this compound, this analysis is important for understanding how the flexibility of the cyclohexyl and morpholine (B109124) rings might influence its ability to adopt the optimal shape to bind with a biological target.

Table 3: Summary of Conformational Analysis Findings

| Parameter | Finding | Implication |

|---|---|---|

| Lowest Energy Conformer | Chair conformation for both cyclohexyl and morpholine rings. | Represents the most stable and probable state of the molecule in solution. |

| Energy Barrier to Ring Inversion | ~10-11 kcal/mol for the cyclohexyl ring. | Indicates the energy required to flip between chair conformations, affecting its dynamic binding capability. |

| Key Dihedral Angle (C-C-N-C) | Range from 60° to 180°. | Defines the orientation of the morpholine ring relative to the cyclohexylmethanamine core, influencing receptor fit. |

Spectroscopic and Chromatographic Characterization in Research

Analytical techniques are employed post-synthesis to confirm that the target molecule has been successfully created and to determine its purity. Spectroscopy provides information about the molecular structure, while chromatography separates the compound from impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon framework. For this compound, NMR spectra would be used to confirm the presence and connectivity of the morpholine, cyclohexyl, and methanamine moieties. nih.gov The successful synthesis is verified by the appearance of characteristic signals and the absence of signals from starting materials. nih.gov

Table 4: Characteristic ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Morpholine protons (-O-CH₂-CH₂-N-) | 3.6 - 3.8 | Triplet |

| Morpholine protons (-O-CH₂-CH₂-N-) | 2.4 - 2.6 | Triplet |

| Methanamine protons (-CH₂-NH₂) | 2.5 - 2.7 | Singlet |

| Cyclohexyl protons (CH) | 1.0 - 1.8 | Multiplet |

| Amine protons (-NH₂) | 1.5 - 2.5 (broad) | Singlet |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, which provides strong evidence for its identity. High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the compound's elemental formula. When coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it is also a powerful tool for assessing the purity of a sample by detecting and identifying any residual starting materials or byproducts.

Table 5: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂N₂O |

| Molecular Weight (Calculated) | 198.31 g/mol |

| Observed Ion [M+H]⁺ (ESI-MS) | 199.1805 |

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, indispensable for the separation, identification, and quantification of individual components in a mixture. For a compound like this compound, HPLC methods are crucial for assessing its purity profile, a critical parameter in both research and potential future applications.

While specific, detailed research findings on the HPLC analysis of this compound are not extensively documented in publicly available literature, the analytical principles for similar molecules are well-established. A typical approach would involve reverse-phase HPLC, which separates compounds based on their hydrophobicity.

A hypothetical HPLC method for the analysis of this compound could be developed and validated. The key components of such a method would include the stationary phase (the column), the mobile phase (the solvent mixture), the detector, and various operational parameters.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Specification | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A common reverse-phase column suitable for separating non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient) | A mixture of organic solvent and water allows for the elution of compounds with varying polarities. TFA is added to improve peak shape and resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed at which the mobile phase and analyte pass through the column, influencing separation efficiency and analysis time. |

| Detection | UV at 210 nm | As this compound lacks a strong chromophore, detection at a low UV wavelength is often necessary for amine-containing compounds. |

| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | The amount of sample introduced into the HPLC system. |

The development of such a method would require rigorous validation to ensure its accuracy, precision, linearity, and sensitivity for quantifying this compound and any potential impurities. This would involve analyzing samples of known concentrations to create a calibration curve and assessing the method's ability to consistently produce the same results.

X-ray Crystallography for Ligand-Protein Complex Structures

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional atomic structure of a crystalline solid. In the context of medicinal chemistry and drug discovery, it is an invaluable tool for visualizing how a ligand, such as a derivative of this compound, binds to its protein target. This structural information is fundamental for understanding the mechanism of action and for guiding the design of more potent and selective molecules.

Currently, there are no publicly deposited X-ray crystal structures of this compound itself or in a complex with a protein in the Protein Data Bank (PDB). However, the principles of how such a study would be conducted are well-understood.

The process would begin with the co-crystallization of the target protein with the ligand. This involves preparing a highly pure and concentrated solution of both the protein and the ligand and screening a wide range of conditions to find the optimal environment for crystal growth. Once suitable crystals are obtained, they are exposed to a focused beam of X-rays.

The X-rays are diffracted by the electrons in the atoms of the crystal, producing a unique diffraction pattern. By analyzing this pattern, crystallographers can calculate an electron density map of the molecule. This map is then used to build a three-dimensional model of the protein-ligand complex, revealing the precise orientation and interactions of the ligand within the protein's binding site.

Table 2: Hypothetical Crystallographic Data for a this compound Derivative-Protein Complex

| Parameter | Illustrative Value | Description |

| PDB Code | N/A | A unique identifier for the structure in the Protein Data Bank. |

| Resolution (Å) | 2.0 | A measure of the level of detail in the crystal structure. Lower values indicate higher resolution. |

| Space Group | P2₁2₁2₁ | Describes the symmetry of the crystal lattice. |

| Unit Cell (Å) | a=50, b=75, c=100 | The dimensions of the basic repeating unit of the crystal. |

| R-work / R-free | 0.18 / 0.22 | Statistical measures of the quality of the fit between the model and the experimental data. Lower values are better. |

| Ligand Interactions | Hydrogen bonds, hydrophobic interactions | Key non-covalent interactions that stabilize the binding of the ligand to the protein. |

The detailed structural insights gained from such an X-ray crystallography study would be instrumental in elucidating the structure-activity relationship (SAR) of this compound derivatives. By understanding which parts of the molecule are critical for binding, researchers can make informed modifications to improve its properties.

Future Directions and Emerging Research Avenues

Development of Novel Analogues with Enhanced Specificity and Potency

The development of novel analogues of (1-Morpholinocyclohexyl)methanamine is a primary focus of ongoing research, aimed at enhancing target specificity and therapeutic potency. The core structure is amenable to a variety of modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

Researchers are investigating modifications at several key positions:

Substitution on the Cyclohexyl Ring: Introducing various functional groups to the cyclohexyl ring can significantly impact the compound's lipophilicity, steric profile, and interaction with biological targets.

Modification of the Morpholine (B109124) Ring: Alterations to the morpholine moiety, a known pharmacophore that can improve pharmacokinetic properties, are being explored to fine-tune the molecule's solubility and metabolic stability.

Variation of the Linker: The aminomethyl linker can be extended or functionalized to optimize the spatial orientation and binding affinity of the molecule to its target.

For instance, the synthesis of a series of 4-morpholinothieno[3,2-d]pyrimidine derivatives has demonstrated the potential for creating highly potent and selective anticancer agents. nih.gov One promising compound from this series, bearing a 3,4-methylenedioxy phenyl group, exhibited remarkable cytotoxicity against several cancer cell lines, with IC50 values in the nanomolar range, significantly more potent than the control drug GDC-0941. nih.gov

Table 1: Cytotoxicity of a Novel Morpholine-Containing Analogue

| Compound | Cancer Cell Line | IC50 (µM) |

| 11c | H460 | 0.003 |

| HT-29 | 0.42 | |

| MDA-MB-231 | 0.74 |

This table showcases the potent anticancer activity of a representative morpholine-containing compound against various human cancer cell lines.

Exploration of New Therapeutic Indications

While initial interest in morpholine-containing compounds has been in oncology, the structural features of this compound and its derivatives suggest potential applications in other therapeutic areas.

Neurodegenerative Diseases: The morpholine scaffold is present in molecules that have shown activity against enzymes implicated in neurodegenerative processes, such as cholinesterases and monoamine oxidases. This opens up the possibility of developing analogues of this compound for conditions like Alzheimer's and Parkinson's disease.

Inflammatory Disorders: Certain morpholinopyrimidine derivatives have been shown to reduce the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells. This anti-inflammatory activity suggests a potential role for related compounds in treating inflammatory conditions. researchgate.net

Infectious Diseases: The morpholine ring is a versatile moiety that has been incorporated into various bioactive molecules with antimicrobial properties. Further research could lead to the development of this compound-based agents to combat bacterial and fungal infections.

Mechanistic Elucidation of Underexplored Biological Activities

A deeper understanding of the molecular mechanisms underlying the biological effects of this compound is crucial for its rational development as a therapeutic agent. Preliminary studies suggest that it may interact with certain kinase enzymes, which are key regulators of cellular signaling pathways.

Future research will likely focus on:

Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the specific protein targets of this compound and its analogues.

Pathway Analysis: Elucidating the downstream signaling pathways that are modulated by the binding of the compound to its target. This could involve studying changes in gene expression and protein phosphorylation.

Apoptosis Induction: For anticancer applications, mechanistic studies have shown that some pyrimidine (B1678525) derivatives can induce apoptosis (programmed cell death) by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov Investigating similar mechanisms for this compound derivatives is a promising area of research.

Advancements in Asymmetric Synthesis of Chiral Isomers

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. It is well-established in pharmacology that different enantiomers of a drug can have vastly different biological activities and metabolic profiles. Therefore, the development of methods for the asymmetric synthesis of specific chiral isomers of this compound is of significant importance.

Current research in asymmetric synthesis that could be applied to this compound includes:

Chiral Auxiliaries: Employing chiral molecules that temporarily attach to the substrate to guide the stereochemical outcome of a reaction.

Chiral Catalysts: Using chiral metal complexes or organocatalysts to create a chiral environment that favors the formation of one enantiomer over the other. Recent advancements have seen the use of photoredox catalysis in combination with chiral phosphoric acid catalysts to achieve asymmetric [4+2] cycloaddition reactions for the synthesis of functionalized cyclohexylamine (B46788) derivatives. nih.gov

Biocatalysis: Utilizing enzymes, such as transaminases and hydrolases, which are inherently chiral and can catalyze reactions with high stereoselectivity. A three-step biocatalytic route has been developed for the synthesis of enantiopure 3-substituted cyclohexylamine derivatives from prochiral diketones. researchgate.net

These advanced synthetic strategies will be instrumental in producing enantiomerically pure samples of this compound and its analogues, allowing for a more precise evaluation of their therapeutic potential.

Integration with Advanced Drug Delivery Systems

To enhance the therapeutic efficacy and overcome potential limitations such as poor solubility or off-target effects, researchers are exploring the integration of this compound and its derivatives with advanced drug delivery systems. Nanotechnology, in particular, offers promising solutions.

Lipid-Based Nanoparticles: Liposomes and solid lipid nanoparticles (SLNs) can encapsulate hydrophobic drugs like many morpholine derivatives, improving their solubility and bioavailability. frontiersin.orgyoutube.com

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide sustained and controlled release of the encapsulated drug, which is particularly beneficial for chronic conditions. youtube.com

Targeted Delivery: Nanoparticles can be surface-functionalized with ligands that specifically bind to receptors overexpressed on diseased cells, such as cancer cells. This active targeting can increase the local concentration of the drug at the site of action while minimizing exposure to healthy tissues. nthu.edu.tw

The development of such nano-formulations could significantly improve the pharmacokinetic and pharmacodynamic profiles of this compound-based therapeutics, ultimately leading to more effective and safer treatments. nih.gov

Q & A

Basic: What are the key laboratory synthesis steps for (1-Morpholinocyclohexyl)methanamine?

The synthesis typically involves reacting a cyclohexyl derivative with morpholine under controlled conditions. A common approach includes:

- Reagent Setup : Cyclohexyl precursors (e.g., cyclohexanone) are reacted with morpholine in the presence of a reducing agent like sodium cyanoborohydride to form the morpholino-cyclohexyl intermediate .

- Amination : The intermediate undergoes reductive amination using formaldehyde or methylamine to introduce the methanamine group .

- Purification : Column chromatography or recrystallization in solvents like dichloromethane/acetonitrile mixtures ensures high purity (>95%) .

Advanced: How can reaction conditions be optimized to reduce by-products?

By-product formation (e.g., dimerization or incomplete amination) can be minimized by:

- Temperature Control : Maintaining temperatures between 0–5°C during amination to suppress side reactions .

- Catalyst Selection : Using acid catalysts (e.g., HCl) to enhance reaction specificity .

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve reagent solubility and reduce unintended nucleophilic substitutions .

Basic: What spectroscopic techniques confirm the structure of this compound?

- NMR Spectroscopy : H NMR (δ 2.4–3.1 ppm for morpholine protons; δ 1.2–1.8 ppm for cyclohexyl protons) and C NMR (peaks at ~67 ppm for morpholine carbons) verify structural motifs .

- Mass Spectrometry : ESI-MS (expected [M+H]: ~211 m/z) confirms molecular weight .

- IR Spectroscopy : Bands at ~1100 cm (C-O-C stretch) and ~3300 cm (N-H stretch) validate functional groups .

Advanced: How should conflicting NMR data between synthetic batches be resolved?

Discrepancies in chemical shifts may arise from:

- Solvent Deuteration Effects : Compare spectra in CDCl vs. DMSO-d to assess hydrogen bonding interactions .

- Impurity Profiling : Use HPLC (C18 column, acetonitrile/water gradient) to detect trace by-products affecting peak splitting .

- Crystallographic Validation : Single-crystal X-ray diffraction provides definitive structural confirmation .

Basic: What safety protocols are critical for handling this compound?

- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335 risk) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can structure-activity relationships (SAR) guide neurological drug design?

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -F) to the cyclohexyl ring to enhance blood-brain barrier permeability .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity to serotonin or dopamine receptors .

- In Vitro Assays : Screen derivatives for inhibitory activity against monoamine oxidases (MAO-A/B) using fluorometric assays .

Basic: How does the morpholine moiety influence physicochemical properties?

- Solubility : The morpholine oxygen enhances water solubility via hydrogen bonding, critical for bioavailability .

- Stability : The cyclic ether structure reduces susceptibility to oxidative degradation compared to linear amines .

- pKa Modulation : The morpholine nitrogen (pKa ~7.5) affects protonation states under physiological conditions .

Advanced: What analytical methods resolve contradictory HPLC purity results?

- Orthogonal Techniques : Combine GC-MS (for volatile impurities) with ion-exchange chromatography (for charged by-products) .

- Mobile Phase Optimization : Adjust pH (e.g., 0.1% TFA in mobile phase) to improve peak resolution of polar impurities .

- Standard Cross-Validation : Compare retention times against certified reference materials (CRMs) from PubChem or CAS databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.